![molecular formula C18H14N2O5 B3173842 1-{2-[(4-羧基苯基)氨基]-2-氧代乙基}-1H-吲哚-2-羧酸 CAS No. 950362-44-4](/img/structure/B3173842.png)

1-{2-[(4-羧基苯基)氨基]-2-氧代乙基}-1H-吲哚-2-羧酸

描述

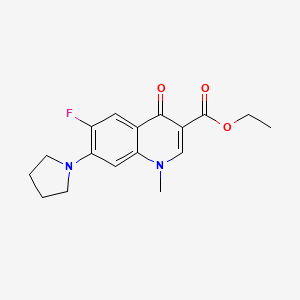

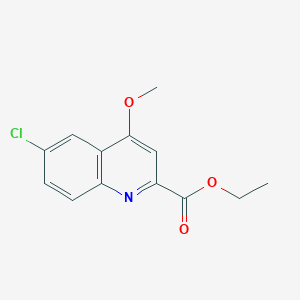

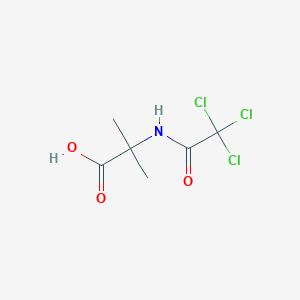

The compound “1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid” is a complex organic molecule. It contains an indole group, which is a prevalent moiety in many natural and synthetic compounds . The molecule also includes a carboxyphenyl group, which is a derivative of phenylboronic acid . This compound is likely to have significant chemical and biological properties due to the presence of these functional groups .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The indole group consists of a benzene ring fused to a pyrrole ring . The carboxyphenyl group is a derivative of phenylboronic acid, which has a boron atom attached to a phenyl ring . The exact molecular structure would require further analysis using techniques such as NMR or X-ray crystallography.科学研究应用

科学研究中的羧酸衍生物

自旋标记氨基酸 TOAC 和肽研究:自旋标记氨基酸 TOAC(2,2,6,6-四甲基-N-氧基-4-氨基-4-羧酸)在肽研究中的应用突出了羧酸衍生物在分析肽二级结构和动力学中的重要性。TOAC 作为通过肽键连接的刚性环状分子,通过 EPR 光谱、X 射线晶体学和 NMR 等技术,对肽骨架动力学、二级结构以及与膜、蛋白质和核酸的相互作用提供了宝贵的见解。这强调了羧酸衍生物在探索肽和蛋白质的生物物理和结构方面的效用 (Schreier 等人,2012 年)。

吲哚合成及其重要性:吲哚衍生物,包括那些结合羧酸官能团的衍生物,在有机合成中发挥着至关重要的作用,作为广泛的生物活性化合物的先驱。对吲哚合成方法的综述说明了用于构建吲哚核心的不同策略,吲哚核心是许多天然产物和药物的中心结构。这突出了羧酸衍生物在促进具有潜在药物发现和开发应用的复杂有机分子合成中的作用 (Taber & Tirunahari,2011 年)。

生物质衍生的乙酰丙酸在药物合成中的应用:乙酰丙酸,一种源自生物质的羧酸,例证了羧酸衍生物在药物合成中的多功能性和潜力。它的双重功能使其可用作各种增值化学品的前体,展示了羧酸衍生物如何有助于更可持续和更具成本效益的药物合成工艺,对癌症治疗和医疗材料产生影响 (Zhang 等人,2021 年)。

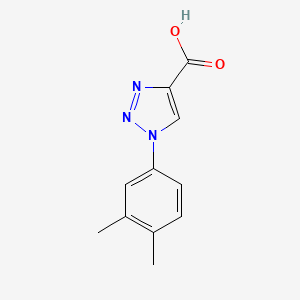

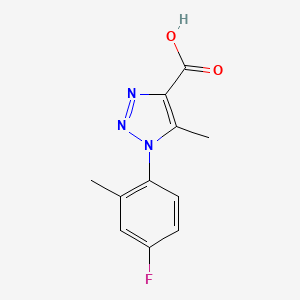

羧酸生物等排体在药物开发中的应用:对羧酸生物等排体的探索强调了它们在通过克服与含羧酸药物相关的局限性(如毒性、代谢不稳定性或膜渗透性差)来改善药物特征方面的意义。这篇综述强调了对新型羧酸替代物的持续寻找,以增强药理特性,展示了羧酸衍生物在药物化学中的关键作用 (Horgan & O’ Sullivan,2021 年)。

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been the focus of many researchers in the study of pharmaceutical compounds . They have unique inhibitory properties due to the effect of the carboxamide moiety at positions 2 and 3 .

Mode of Action

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity

Biochemical Pathways

Indole derivatives are known to interact with a variety of enzymes and proteins, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The compound’s solubility in dmso (slightly) and methanol (slightly, when heated and sonicated) is noted . These properties could impact the compound’s bioavailability.

Result of Action

The inhibitory properties of indole derivatives suggest that they may interfere with the normal function of certain enzymes and proteins .

Action Environment

The compound is noted to be hygroscopic and is recommended to be stored in a freezer under an inert atmosphere .

属性

IUPAC Name |

1-[2-(4-carboxyanilino)-2-oxoethyl]indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c21-16(19-13-7-5-11(6-8-13)17(22)23)10-20-14-4-2-1-3-12(14)9-15(20)18(24)25/h1-9H,10H2,(H,19,21)(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOGVNSXYUMOIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2CC(=O)NC3=CC=C(C=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl(phenylmethoxycarbonyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid](/img/structure/B3173768.png)

![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-3-[4-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B3173795.png)

![6-[(4-methoxyphenyl)sulfonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3173800.png)

![3-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B3173807.png)